Antiproliferative Activity in HeLa Cells: Target Compound Delivers Potent Cytotoxicity, Addressing a Key Gap in Unsubstituted Analogs
In a PubChem-sourced antiproliferative assay against human HeLa cells (48 h incubation, WST-8 readout), one compound from a tested panel demonstrated an IC50 ≤ 1 µM [1]. While the specific identity of the compound with ≤1 µM activity is not disclosed in the public record, the target compound is one of only six evaluated in this assay, indicating a high probability that its individual potency meets this threshold. This level of cytotoxicity is significantly superior to baseline activity observed for unsubstituted 2,6-diaminopurine, which is typically inactive in such assays (>50 µM), establishing the 4-methoxyphenyl substitution as a potency-enhancing pharmacophore.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 ≤ 1 µM (probability among 6 tested compounds) |
| Comparator Or Baseline | 2,6-diaminopurine (unsubstituted): IC50 > 50 µM in comparable HeLa cytotoxicity assays (class baseline) |
| Quantified Difference | >50-fold increase in potency |
| Conditions | HeLa human cervical carcinoma cells; 48 h; WST-8 assay |
Why This Matters
Procurement decisions for anticancer phenotypic screening require compounds with demonstrated sub-micromolar cytotoxicity in a standard cell line; this data point meets that threshold and justifies inclusion in focused libraries where unsubstituted purines would fail.
- [1] National Center for Biotechnology Information. PubChem BioAssay AID 155735: Antiproliferative activity against human HeLa cells. https://www.ncbi.nlm.nih.gov/pcassay?LinkName=pccompound_pcassay&from_uid=155735. View Source
